molecular formula C7H5BrN2O2S B2767495 Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate CAS No. 2225143-90-6

Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate

Cat. No.: B2767495
CAS No.: 2225143-90-6
M. Wt: 261.09
InChI Key: JBQJNHLJMPXVBS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is a heterocyclic compound that contains a pyrrolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate typically involves the bromination of a pyrrolo-thiazole precursor followed by esterification. One common method includes:

    Bromination: The starting material, 4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce other functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as sulfoxides and sulfones.
  • Reduced products with the bromine atom removed or other functional groups reduced.

Scientific Research Applications

Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2-Bromothiazole: Shares the thiazole ring but lacks the pyrrolo moiety, resulting in different chemical properties and applications.

    Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring, leading to variations in reactivity and biological activity.

Uniqueness: Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is unique due to its combination of the pyrrolo and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and material applications.

Properties

IUPAC Name

methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-3-5(9-4)13-7(8)10-3/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJNHLJMPXVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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